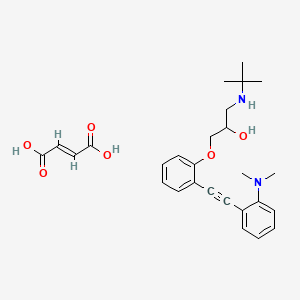
1-(2-((2-(Dimethylamino)phenyl)ethynyl)phenoxy)-3-((1,1-dimethylethyl)amino)-2-propanol fumarate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-((2-(Dimethylamino)phenyl)ethynyl)phenoxy)-3-((1,1-dimethylethyl)amino)-2-propanol fumarate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a dimethylamino group, a phenyl ring, and a propanol moiety. Its chemical properties make it a subject of interest for researchers in chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-((2-(Dimethylamino)phenyl)ethynyl)phenoxy)-3-((1,1-dimethylethyl)amino)-2-propanol fumarate involves multiple steps, including the formation of the phenyl ring, the introduction of the dimethylamino group, and the attachment of the propanol moiety. The reaction conditions typically require the use of specific reagents and catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure the final product meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions
1-(2-((2-(Dimethylamino)phenyl)ethynyl)phenoxy)-3-((1,1-dimethylethyl)amino)-2-propanol fumarate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reaction conditions and the oxidizing agents used.
Reduction: Reduction reactions can lead to the formation of different derivatives of the compound.
Substitution: The compound can undergo substitution reactions, where one or more functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, play a crucial role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.
Aplicaciones Científicas De Investigación
1-(2-((2-(Dimethylamino)phenyl)ethynyl)phenoxy)-3-((1,1-dimethylethyl)amino)-2-propanol fumarate has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Researchers study the compound’s effects on biological systems, including its potential as a therapeutic agent.
Medicine: The compound is investigated for its potential use in drug development and as a treatment for various medical conditions.
Industry: The compound’s unique properties make it useful in the development of new materials and industrial processes.
Mecanismo De Acción
The mechanism of action of 1-(2-((2-(Dimethylamino)phenyl)ethynyl)phenoxy)-3-((1,1-dimethylethyl)amino)-2-propanol fumarate involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 1-(2-((2-(Dimethylamino)phenyl)ethynyl)phenoxy)-3-((1,1-dimethylethyl)amino)-2-propanol fumarate include other phenyl-ethynyl derivatives and compounds with similar functional groups.
Uniqueness
What sets this compound apart from similar compounds is its unique combination of functional groups and its specific chemical properties. These characteristics make it particularly valuable for certain applications, such as drug development and material science.
Propiedades
Número CAS |
126661-32-3 |
|---|---|
Fórmula molecular |
C27H34N2O6 |
Peso molecular |
482.6 g/mol |
Nombre IUPAC |
(E)-but-2-enedioic acid;1-(tert-butylamino)-3-[2-[2-[2-(dimethylamino)phenyl]ethynyl]phenoxy]propan-2-ol |
InChI |
InChI=1S/C23H30N2O2.C4H4O4/c1-23(2,3)24-16-20(26)17-27-22-13-9-7-11-19(22)15-14-18-10-6-8-12-21(18)25(4)5;5-3(6)1-2-4(7)8/h6-13,20,24,26H,16-17H2,1-5H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
Clave InChI |
WARZKQVNGFYFLJ-WLHGVMLRSA-N |
SMILES isomérico |
CC(C)(C)NCC(COC1=CC=CC=C1C#CC2=CC=CC=C2N(C)C)O.C(=C/C(=O)O)\C(=O)O |
SMILES canónico |
CC(C)(C)NCC(COC1=CC=CC=C1C#CC2=CC=CC=C2N(C)C)O.C(=CC(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(1,3-Dithietan-2-ylidene)-3-oxo-3-[(propan-2-yl)oxy]propanoate](/img/structure/B14272476.png)
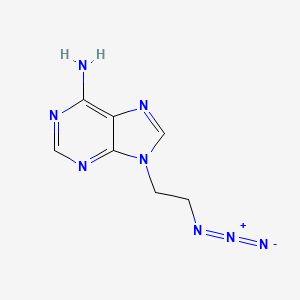
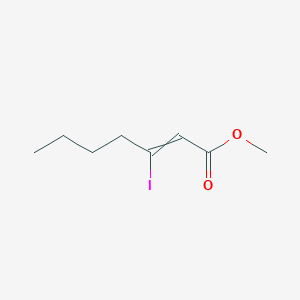

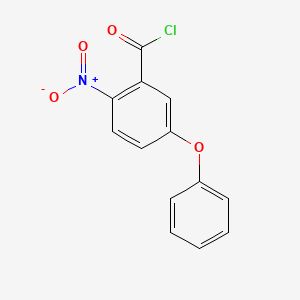
![2-[2-(Dec-1-en-1-yl)-4,5-dihydro-1H-imidazol-1-yl]ethan-1-ol](/img/structure/B14272510.png)
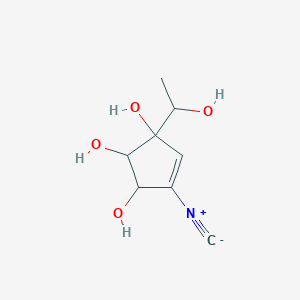

![1,1'-Sulfanediylbis[2-bromo-4,5-bis(methylsulfanyl)benzene]](/img/structure/B14272526.png)

![1-Ethynyl-2,2,6-trimethyl-7-oxabicyclo[4.1.0]heptane](/img/structure/B14272534.png)

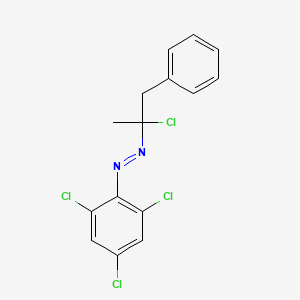
![3,3'-[(2-Hydroxyphenyl)methylene]bis[2-(prop-2-en-1-yl)phenol]](/img/structure/B14272554.png)
